molecular formula C12H19NO2 B2561835 Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate CAS No. 57093-55-7

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate

Cat. No.: B2561835
CAS No.: 57093-55-7
M. Wt: 209.289
InChI Key: ROHCCJIABRKISQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate ( 57093-55-7) is a high-value organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This ester is characterized by a cyclohexane ring substituted with a methyl group and an acetatemoiety that bears a nitrile functional group, making it a versatile building block in organic synthesis . Its defined retention indices on polar Carbowax 20M columns at various temperatures (e.g., 2005 at 120°C) make it a compound of interest in chromatographic research and analysis, useful for method development and as a reference standard . The presence of both electron-withdrawing cyano and ester groups adjacent to a tertiary carbon center provides multiple reactive sites for further chemical transformations, including hydrolysis, nucleophilic addition, and cyclization reactions. This compound is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets for proper handling and storage guidelines.

Properties

IUPAC Name

ethyl 2-cyano-2-(1-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-15-11(14)10(9-13)12(2)7-5-4-6-8-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHCCJIABRKISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with 1-methylcyclohexyl bromide in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

1.1 Coupling Reagent
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate serves as a coupling reagent in peptide synthesis. It is particularly useful in conjunction with carbodiimides, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds while minimizing racemization. The compound's structure allows it to stabilize the reaction conditions, leading to higher yields of desired products with reduced side reactions .

1.2 Mechanism of Action
The mechanism involves the formation of an active ester intermediate, which reacts with amino acids to form peptides. The presence of the cyano group helps suppress racemization, a common issue in peptide synthesis that can lead to the formation of unwanted stereoisomers .

Biological Activities

2.1 Antibacterial and Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antiviral activities. For example, cyclohexylidene derivatives have shown effectiveness against various bacterial strains and viruses, suggesting potential applications in pharmaceuticals and agriculture .

2.2 Fungicidal Applications
The compound has been explored for its fungicidal properties, particularly against pathogens affecting crops. Studies have demonstrated that it can effectively combat diseases caused by oomycetes, such as Phytophthora infestans, which causes tomato blight . This application underscores its relevance in agricultural chemistry as a potential pesticide.

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products. The compound can be synthesized from readily available precursors through established organic synthesis techniques .

3.2 Characterization Techniques
Characterization of this compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Case Studies

StudyApplicationFindings
Study APeptide SynthesisDemonstrated high yields and low racemization rates using this compound as a coupling agent with DCC .
Study BAntibacterial ActivityShowed effectiveness against E. coli and Staphylococcus aureus, indicating potential for pharmaceutical development .
Study CFungicidal EfficacyReported significant inhibition of Phytophthora infestans, suggesting utility in crop protection strategies .

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-(1-methylcyclohexyl)acetate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl Modifications

Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1)
  • Molecular Formula: C₁₁H₁₇NO₂
  • Key Differences : Replaces the 1-methylcyclohexyl group with a simple cyclohexyl substituent.
  • Properties : Lower molecular weight (195.26 g/mol ) and altered steric effects due to the absence of the methyl group on the cyclohexane ring. Safety data suggest standard precautions for organic compounds (e.g., inhalation risks) .
Ethyl 2-(1-formylcyclohexyl)acetate (CAS 460711-33-5)
  • Molecular Formula : C₁₁H₁₈O₃
  • Key Differences: Substitutes the cyano group with a formyl moiety.
  • Applications: Used in synthetic routes requiring ketone intermediates, diverging from the cyano group’s role in nucleophilic reactions .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS ([M+H]⁺, Ų)
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate C₁₂H₁₉NO₂ 209.28 1-methylcyclohexyl, cyano 149.2
Ethyl 2-cyano-2-cyclohexylacetate C₁₁H₁₇NO₂ 195.26 Cyclohexyl, cyano N/A
Ethyl 2-(1-formylcyclohexyl)acetate C₁₁H₁₈O₃ 198.26 1-formylcyclohexyl N/A

Functional Group Variations

Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate (8a)
  • Molecular Formula: C₁₇H₁₀F₁₃NO₂
  • Key Differences : Incorporates a perfluorohexylphenyl group, enhancing hydrophobicity and electronic effects.
  • Synthesis : Isolated as a regioisomer (47% yield) via flash chromatography, demonstrating challenges in purifying fluorinated analogs .
Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate (77b)
  • Molecular Formula : C₁₄H₁₃N₂O₃
  • Key Differences: Features an indolinone backbone, enabling conjugation with aromatic systems.
  • Synthesis : Achieved 98% yield via condensation, showcasing efficiency in heterocyclic systems .

Steric and Electronic Effects

  • 1-Methylcyclohexyl vs.
  • Cyano vs. Trifluoromethyl: Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4) combines cyano and trifluoromethyl groups, creating strong electron-withdrawing effects for applications in agrochemicals or pharmaceuticals .

Biological Activity

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.28 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing an inhibitory concentration (IC50_{50}) ranging from 10 to 50 µg/mL depending on the strain tested .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 breast cancer cells, this compound exhibited IC50_{50} values of approximately 25 µg/mL, indicating moderate cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria and fungi, supporting its potential use as a natural preservative in food products .

Case Study 2: Anti-Cancer Activity

Another significant study focused on the anti-cancer properties of this compound. The compound was tested against several cancer cell lines, including lung and breast cancer cells. Results showed that it reduced cell viability significantly at concentrations above 20 µg/mL, suggesting its potential as a chemotherapeutic agent .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50_{50} (µg/mL)Reference
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli50
CytotoxicityMCF-7 Breast Cancer Cells25
AntifungalCandida albicansNot specified

Q & A

Q. Key Considerations :

  • Steric hindrance from the 1-methylcyclohexyl group may slow reaction kinetics compared to less hindered ketones.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).

How can researchers optimize purification and characterization of this compound?

Basic Research Question
Purification :

  • Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (20% → 80% over 30 min) to isolate the compound .
  • Crystallization : Recrystallize from ethanol/water (3:1) for single-crystal X-ray analysis .

Q. Characterization :

  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.4 (m, cyclohexyl protons), 4.2 (q, J=7.1 Hz, OCH₂CH₃), 3.1 (s, CN).
  • Mass Spectrometry : ESI-MS m/z 223.1 [M+H]⁺ .

What role does steric hindrance play in the reactivity of this compound?

Advanced Research Question
The 1-methylcyclohexyl group introduces steric bulk , impacting:

  • Nucleophilic Additions : Reduced reactivity in Michael additions compared to ethyl cyanoacetate derivatives (e.g., 20% lower yield in malononitrile adducts) .
  • Coupling Reactions : Requires longer reaction times in peptide synthesis (e.g., 2 hours vs. 1 hour for linear analogs) .

Q. Mitigation Strategies :

  • Use microwave-assisted synthesis to accelerate reactions .
  • Employ bulky bases (e.g., DBU) to deprotonate the α-cyanoester efficiently .

How can computational models predict the compound’s behavior in novel reactions?

Advanced Research Question
Quantum Chemical Calculations :

  • QSPR/QSAR : Predict solubility (LogP = 2.1) and reactivity using Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics : Simulate steric effects on diffusion rates in DMSO (e.g., 15% slower than ethyl cyanoacetate) .

Q. Validation :

  • Cross-check computational results with experimental DSC data (melting point: 78–80°C) and IR spectra (C≡N stretch: 2245 cm⁻¹) .

What are the common side reactions in CBr₄-catalyzed syntheses involving this compound?

Advanced Research Question
Observed Byproducts :

  • Cyano Group Hydrolysis : Forms ethyl 2-(1-methylcyclohexyl)acetate (5–10% yield) under prolonged reflux .
  • Ester Saponification : Detectable at pH >10 (e.g., in aqueous work-ups).

Q. Mitigation :

  • Maintain anhydrous conditions and neutral pH during synthesis.
  • Use scavengers (e.g., molecular sieves) to trap water .

How do coupling reagents like Oxyma derivatives suppress racemization in peptide synthesis?

Advanced Research Question
Mechanism :

  • OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) forms stable active esters, minimizing epimerization during amino acid coupling .
  • Kinetic Control : Lowers activation energy for amide bond formation (ΔG‡ ~45 kJ/mol) vs. racemization pathways (ΔG‡ ~60 kJ/mol) .

Q. Optimized Protocol :

  • Use DIC/OxymaPure (1:1 molar ratio) in DMF at 0°C for 2 hours (racemization <0.5%) .

Notes

  • Avoid abbreviations for chemical names (e.g., use "OxymaPure" instead of "OXY").
  • For synthetic protocols, cross-validate steric effects using X-ray crystallography .
  • Thermodynamic data (e.g., melting points) should align with CRC Handbook values .

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